3-nitrodibenzo[b,f]oxepine-1-carboxylic acid
Description
Overview of Dibenzo[b,f]oxepine Scaffold in Chemical and Biological Research
The dibenzo[b,f]oxepine core consists of a seven-membered oxepine ring fused to two benzene (B151609) rings. nih.gov This tricyclic system is not planar and typically adopts a basket-like conformation. semanticscholar.org This unique three-dimensional structure is a key feature that contributes to its biological activity, allowing its derivatives to interact with various biological targets.
The dibenzo[b,f]oxepine scaffold is a privileged structure in medicinal chemistry, found in both naturally occurring compounds and synthetic pharmaceuticals. nih.govresearchgate.net Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological properties, including anticancer, antidepressant, antipsychotic, anti-inflammatory, and neuroprotective activities. nih.govresearchgate.net The versatility of this scaffold allows for chemical modifications at various positions, leading to a diverse library of compounds with distinct biological profiles.
Significance of Nitrated Dibenzo[b,f]oxepine Derivatives in Synthetic and Medicinal Chemistry Research
The introduction of a nitro group onto the dibenzo[b,f]oxepine scaffold, as seen in 3-nitrodibenzo[b,f]oxepine (B5578644) derivatives, holds significant implications for both synthetic and medicinal chemistry. In synthetic chemistry, the nitro group is a versatile functional group that can be readily transformed into other functionalities. For instance, it can be reduced to an amino group, which can then be further modified to introduce a wide range of substituents. nih.gov This chemical tractability makes nitrated dibenzo[b,f]oxepines valuable intermediates in the synthesis of more complex molecules with potential therapeutic applications.
From a medicinal chemistry perspective, the nitro group is a strong electron-withdrawing group that can significantly alter the electronic properties of the molecule. This can influence the compound's binding affinity to biological targets, as well as its pharmacokinetic properties. Furthermore, the presence of a nitro group can open up avenues for the development of prodrugs or compounds with specific targeting capabilities. Research on related methoxy-3-nitrodibenzo[b,f]oxepines has provided insights into the reactivity and potential applications of this class of compounds. nih.gov
Rationale for Focused Investigation of 3-Nitrodibenzo[b,f]oxepine-1-carboxylic Acid
While extensive research specifically on this compound is not widely published, the rationale for its investigation can be inferred from the individual contributions of its functional groups to the dibenzo[b,f]oxepine scaffold. The presence of the carboxylic acid group at the 1-position introduces a site for forming amides, esters, or other derivatives, which is a common strategy in drug discovery to modulate solubility, cell permeability, and target engagement. nih.gov
The combination of the nitro group at the 3-position and the carboxylic acid at the 1-position on the dibenzo[b,f]oxepine framework presents a unique chemical entity with potential for further synthetic elaboration and biological evaluation. The interplay between the electron-withdrawing nitro group and the acidic carboxylic acid function could lead to interesting chemical reactivity and biological activity. A primary research application for such a molecule could be as a building block in the synthesis of more complex dibenzo[b,f]oxepine derivatives with tailored pharmacological profiles.
Historical Context of Dibenzo[b,f]oxepine Synthesis and Development
The first synthesis of the parent dibenzo[b,f]oxepine was reported in 1911 by Pschorr and Knöffler. nih.gov Since then, numerous synthetic methods have been developed to construct this tricyclic system. These methods include intramolecular cyclization reactions, such as the Ullmann condensation and Friedel-Crafts reactions, as well as more modern approaches like ring-closing metathesis. researchgate.netresearchgate.net The development of efficient synthetic routes has been crucial for the exploration of the chemical and biological properties of dibenzo[b,f]oxepine derivatives and has paved the way for the discovery of therapeutically important molecules.
Structure
3D Structure
Properties
IUPAC Name |
2-nitrobenzo[b][1]benzoxepine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9NO5/c17-15(18)12-7-10(16(19)20)8-14-11(12)6-5-9-3-1-2-4-13(9)21-14/h1-8H,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPYMAOCSDJMUJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C(C=C(C=C3O2)[N+](=O)[O-])C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
15.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49667671 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Synthetic Strategies for 3 Nitrodibenzo B,f Oxepine 1 Carboxylic Acid and Its Analogs
Retrosynthetic Analysis of the Dibenzo[b,f]oxepine Core
A retrosynthetic analysis of the dibenzo[b,f]oxepine structure reveals several key bond disconnections that form the basis for the majority of synthetic strategies. The core structure consists of two benzene (B151609) rings fused to a central seven-membered oxepine ring. The most common disconnections are:
C-O Bond Formation (Ether Linkage): This is a very common approach, where the central ether bond is formed intramolecularly. This leads to precursors such as substituted 2-styrylphenols or diaryl ethers. This strategy is central to methods like Intramolecular Nucleophilic Aromatic Substitution (SNAr) and Ullmann-type couplings.
C=C Bond Formation (Olefin Formation): The central double bond in the oxepine ring can be formed through intramolecular coupling reactions. This points towards precursors like 2,2'-disubstituted diaryl ethers where the substituents can be coupled, for instance, two carbonyl groups via a McMurry reaction or two vinyl groups via Ring-Closing Metathesis (RCM).
C-C Bond Formation (Ring Annulation): Formation of one of the carbon-carbon bonds of the seven-membered ring can be achieved through intramolecular cyclizations, such as Friedel-Crafts acylation or alkylation, starting from a suitably functionalized diaryl ether precursor.
These fundamental disconnections give rise to the various established methodologies for constructing the dibenzo[b,f]oxepine scaffold.
Established Methodologies for Dibenzo[b,f]oxepine Scaffold Construction
Several synthetic routes have been developed to access the dibenzo[b,f]oxepine core, each with its own advantages and limitations.
Intramolecular SNAr is a powerful method for forming the diaryl ether linkage to construct the oxepine ring. This reaction is particularly effective when one of the aromatic rings is activated by strongly electron-withdrawing groups, such as nitro groups. nih.gov
In a typical SNAr approach for dibenzo[b,f]oxepine synthesis, a stilbene (B7821643) derivative bearing a hydroxyl group on one ring and a leaving group (often a halogen or a nitro group) on the other is used as the precursor. nih.gov The presence of activating groups facilitates the nucleophilic attack by the hydroxyl group to displace the leaving group and form the seven-membered ring. nih.gov For instance, the synthesis of a dinitro-substituted dibenzo[b,f]oxepine derivative proceeds with high yields (88-95%) when a stilbene with two electron-withdrawing nitro groups on one ring and a donating hydroxyl group on the other is cyclized. nih.govmdpi.com
A related cascade reaction involves an intermolecular SNAr followed by an intramolecular Knoevenagel condensation to build the dibenzo[b,f]oxepine scaffold in a one-pot synthesis. nih.govresearchgate.net
| SNAr Approach Summary | |
| Key Reaction | Intramolecular Nucleophilic Aromatic Substitution |
| Precursor Type | Stilbene derivative with a hydroxyl group and an activated aromatic ring |
| Activating Groups | Nitro groups (NO₂) |
| Yields | Generally high, reported between 88% and 95% nih.govmdpi.com |
The intramolecular McMurry reaction provides a direct route to the central double bond of the dibenzo[b,f]oxepine system. This reductive coupling of two carbonyl groups is typically achieved using low-valent titanium reagents, such as those generated from TiCl₄ and a reducing agent like zinc. nih.govresearchgate.net
The substrates for this reaction are diaryl ethers containing aldehyde or ketone functionalities at the 2 and 2' positions. researchgate.net These diaryl ether precursors can be synthesized via microwave-assisted reactions of salicylaldehydes with fluorobenzaldehydes. researchgate.netresearchgate.net The subsequent intramolecular McMurry coupling using a TiCl₄/Zn catalyst in THF affords the dibenzo[b,f]oxepine scaffold in moderate yields, typically around 53-55%. nih.govmdpi.comresearchgate.net The reaction is thought to proceed through a metallopinacol intermediate formed by the dimerization of ketyl radicals. nih.govmdpi.com
| McMurry Coupling Summary | |
| Key Reaction | Intramolecular reductive coupling of two carbonyl groups |
| Precursor Type | 2,2'-Dicarbonyl substituted diaryl ethers |
| Reagents | Low-valent titanium (e.g., TiCl₄/Zn) |
| Solvent | Tetrahydrofuran (THF) |
| Yields | 53-55% mdpi.comresearchgate.net |
A highly efficient two-step protocol for constructing the dibenzo[b,f]oxepine scaffold combines an Ullmann-type coupling with a subsequent ring-closing metathesis (RCM) reaction. nih.govresearchgate.netresearchgate.net
The first step involves an Ullmann condensation to form a diaryl ether. This is typically achieved by coupling a halogenated styrene derivative with a hydroxy-substituted styrene derivative. nih.govmdpi.comresearchgate.net The resulting 2,2'-divinyl-substituted diaryl ether then serves as the substrate for the RCM reaction. acs.org The RCM step, often catalyzed by a second-generation Hoveyda-Grubbs catalyst, efficiently closes the seven-membered ring to yield the dibenzo[b,f]oxepine core. researchgate.netacs.org This strategy has proven effective for preparing a range of dibenzo[b,f]oxepine derivatives. researchgate.netresearchgate.net
| Ullmann/RCM Strategy Summary | |
| Step 1: Key Reaction | Ullmann-type C-O coupling |
| Step 1: Substrates | Halogenated styrene and hydroxy styrene |
| Step 2: Key Reaction | Ring-Closing Metathesis (RCM) |
| Step 2: Precursor | 2,2'-Divinyl diaryl ether |
| Catalyst (RCM) | Ruthenium-based catalysts (e.g., Hoveyda-Grubbs) |
| Advantage | Efficient two-step protocol for scaffold construction nih.gov |
One-step methodologies have been developed that utilize 2-halogenobenzaldehydes as starting materials. nih.gov In one such method, a 2-halogenobenzaldehyde is reacted with a derivative of 2-(2-hydroxyphenyl)acetonitrile. nih.gov The reaction proceeds through a sequence of an aldol condensation followed by an intramolecular ether formation in the presence of cesium carbonate (Cs₂CO₃) and molecular sieves in toluene. nih.gov
A proposed mechanism involves an initial Knoevenagel condensation between the two starting materials, followed by an intramolecular Ullmann-type ether formation to cyclize the intermediate into the dibenzo[b,f]oxepine product. nih.govmdpi.com This pathway can be facilitated by the presence of a copper(I) iodide (CuI) catalyst, leading to high reaction yields of up to 92%. nih.govmdpi.com
| Cyclization from 2-Halogenobenzaldehydes Summary | |
| Key Reaction | Sequential Knoevenagel condensation and intramolecular etherification |
| Starting Materials | 2-Halogenobenzaldehyde and 2-(2-hydroxyphenyl)acetonitrile derivative |
| Reagents/Catalysts | Cs₂CO₃, CuI (optional but improves yield) |
| Yields | Up to 92% nih.govmdpi.com |
Intramolecular Friedel-Crafts reactions represent a classical approach to forming one of the C-C bonds in the seven-membered ring, leading to dibenzo[b,f]oxepinone derivatives. researchgate.net This strategy typically begins with a 2-(phenoxymethyl)benzoic acid derivative, which can be readily prepared. researchgate.net
The key step is the intramolecular acylation, where the carboxylic acid (or its more reactive acid chloride derivative) is cyclized onto the adjacent aromatic ring under the influence of a Lewis acid or a superacid. researchgate.netnih.gov Systems like polyphosphoric acid have been used to effect this transformation. nih.gov A cooperative system using FeCl₂ and dichloromethyl methyl ether has also been developed for this direct intramolecular ortho-acylation, which is compatible with a variety of functional groups and provides good to excellent yields. researchgate.net The resulting dibenzo[b,f]oxepinone can then be further modified, for example, by reduction of the carbonyl group, to access the core dibenzo[b,f]oxepine structure. researchgate.net
| Friedel-Crafts Acylation Summary | |
| Key Reaction | Intramolecular Friedel-Crafts acylation |
| Precursor Type | 2-(Phenoxymethyl)benzoic acid or its derivatives |
| Reagents | Lewis acids (e.g., FeCl₂) or protic acids (e.g., polyphosphoric acid) |
| Primary Product | Dibenzo[b,f]oxepinone |
| Advantage | Provides access to oxepinone derivatives, which are key intermediates tandfonline.com |
Wagner-Meerwein Rearrangement Strategies
The Wagner-Meerwein rearrangement is a classical and valuable method for constructing the dibenzo[b,f]oxepine skeleton. researchgate.net This type of reaction involves the 1,2-migration of a group, typically an alkyl or aryl group, to a carbocation, resulting in a rearranged carbon skeleton. In the context of dibenzo[b,f]oxepine synthesis, this strategy is employed to expand a five-membered central ring into the characteristic seven-membered oxepine ring.
The process generally starts with a 9-hydroxyalkylxanthene derivative. mdpi.comresearchgate.net These precursors can be synthesized by adding 9-lithoxanthene to functionalized acetaldehydes or by the addition of carbanions to xanthene-9-carbaldehyde. researchgate.net Under acidic catalysis, using reagents such as phosphorus (V) oxide in xylene, the hydroxyl group is protonated and eliminated as a water molecule, generating a carbocation. mdpi.comnih.gov This carbocation then undergoes a ring-expanding rearrangement to form the more stable dibenzo[b,f]oxepine structure. mdpi.comresearchgate.net An analogous method has been reported for preparing the dibenzo[b,f]oxepine core through the rearrangement of 9-(α-hydroxyalkyl)xanthenes. nih.gov
Another approach utilizing this rearrangement involves the oxidative ring expansion of 2-(9-xanthenyl)malonates. nih.govbeilstein-journals.org Treatment of the malonate derivative with manganese(III) acetate in acetic acid can yield C-10 carboxylate derivatives of dibenzo[b,f]oxepine in moderate to good yields (63–85%). nih.govbeilstein-journals.org The proposed mechanism involves a one-electron oxidation followed by a 1,2 radical rearrangement and decarboxylation. beilstein-journals.org While these classical methods are effective, they can require harsh reaction conditions. researchgate.net
Specific Synthetic Routes to Nitrodibenzo[b,f]oxepines
The introduction of a nitro group onto the dibenzo[b,f]oxepine scaffold can be achieved either by building the ring system from a nitro-substituted precursor or by direct nitration of the pre-formed core.
A highly effective method for synthesizing nitrodibenzo[b,f]oxepines involves the cyclization of substituted stilbene derivatives. nih.gov This strategy begins with the condensation of 2,4-dinitrotoluene with appropriately substituted 2-hydroxyaldehydes, using a catalyst like pyrrolidine, to form various (E)-2',4'-dinitrostilbene moieties. nih.govresearchgate.net
| Stilbene Precursor | Product | Reported Yield |
|---|---|---|
| (E)-4'-methoxy-2,4-dinitrostilben-2'-ol | 8-methoxy-3-nitrodibenzo[b,f]oxepine | High |
| (E)-5'-methoxy-2,4-dinitrostilben-2'-ol | 7-methoxy-3-nitrodibenzo[b,f]oxepine | High |
| (E)-2,4-dinitrostilben-2'-ol | 3-nitrodibenzo[b,f]oxepine (B5578644) | High |
The first reported synthesis of the parent dibenzo[b,f]oxepine compound in 1911 by Pschorr and Knöffler occurred during the nitration of α, β-diaryl acrylic acids, which suggests that nitration is a feasible transformation in related systems. mdpi.comnih.govsemanticscholar.org Direct nitration of the pre-formed dibenzo[b,f]oxepine ring system is a direct approach to introduce nitro functionality. Standard nitrating agents, such as a mixture of nitric acid and sulfuric acid, can be employed for this purpose. The position of nitration will be directed by the existing substituents on the aromatic rings and the inherent reactivity of the dibenzo[b,f]oxepine core. The electron-rich nature of the benzene rings makes them susceptible to electrophilic aromatic substitution.
Synthesis of Carboxylic Acid Functionality at the Dibenzo[b,f]oxepine Core
Introducing a carboxylic acid group onto the dibenzo[b,f]oxepine scaffold is a crucial step for creating derivatives like 3-nitrodibenzo[b,f]oxepine-1-carboxylic acid. Several synthetic strategies can achieve this.
One method involves building the carboxylic acid functionality into the structure during the ring-forming process. As mentioned previously, the oxidative ring expansion of 2-(9-xanthenyl)malonates with Mn(OAc)₃ yields C-10 carboxylate derivatives of dibenzo[b,f]oxepine. beilstein-journals.org
Another approach is the multi-step synthesis of naturally occurring dibenzo[b,f]oxepines, such as bauhinoxepins, which provides a blueprint for this transformation. For instance, the synthesis of bauhinoxepin J involved converting a chromanone precursor into a carboxylic acid intermediate over three steps. nih.gov Similarly, the synthesis of salvianolic acid N, which contains the dibenzo[b,f]oxepine core, demonstrates the viability of carrying a carboxylic acid group through a synthetic sequence that includes an intramolecular Ullmann coupling to form the oxepine ring. nih.gov These examples highlight that the carboxylic acid group can be introduced on a precursor molecule before the final cyclization to form the tricyclic system.
Derivatization Strategies for this compound
Once this compound is synthesized, its carboxylic acid group serves as a versatile handle for further derivatization, enabling the creation of a library of related compounds with potentially diverse properties.
A common and highly useful derivatization is the conversion of the carboxylic acid to an amide. Direct coupling between a carboxylic acid and an amine is generally inefficient due to a competing acid-base reaction. fishersci.it Therefore, the carboxylic acid is typically first activated by converting it into a more electrophilic species, such as an acid chloride. fishersci.it
This transformation can be readily achieved by treating the carboxylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. fishersci.itrsc.org This reaction, often performed in an aprotic solvent, replaces the hydroxyl group of the carboxylic acid with a chlorine atom, yielding the highly reactive acid chloride. fishersci.it
Introduction of Photoswitchable Moieties
The incorporation of photoswitchable units, particularly azobenzene (B91143) moieties, into the dibenzo[b,f]oxepine framework has been a subject of significant research interest. nih.govmdpi.com These efforts are primarily aimed at developing photopharmacological agents where the biological activity can be controlled by light. nih.govnih.gov The general strategy involves the conversion of a functional group on the dibenzo[b,f]oxepine ring into an azo linkage.
A common precursor for the introduction of an azo moiety is a nitro-substituted dibenzo[b,f]oxepine. The synthesis of such photoswitchable analogs typically follows these key steps:
Reduction of the Nitro Group: The nitro group, for instance at the 3-position of the dibenzo[b,f]oxepine scaffold, is reduced to an amino group. This transformation is a critical step to enable the subsequent diazotization reaction.
Diazotization: The resulting amino-dibenzo[b,f]oxepine is treated with a source of nitrous acid, such as sodium nitrite (B80452) in an acidic medium, to form a diazonium salt. This intermediate is generally unstable and is used immediately in the next step.
Azo Coupling: The diazonium salt is then reacted with an electron-rich aromatic compound to form the azobenzene linkage. This coupling partner can be varied to fine-tune the photophysical properties of the resulting photoswitchable molecule.
An alternative approach involves the synthesis of amide-linked hybrids, where a dibenzo[b,f]oxepine amine derivative is coupled with a pre-functionalized azobenzene containing a carboxylic acid group (activated as an acid chloride). nih.gov This method offers modularity in the design of complex photoswitchable molecules. nih.gov
The photoswitching behavior of these azo-dibenzo[b,f]oxepine derivatives is characterized by the reversible E/Z isomerization around the N=N double bond upon irradiation with light of specific wavelengths. mdpi.com The trans (E) isomer is typically more thermodynamically stable, while the cis (Z) isomer can be generated by irradiation with UV or visible light. The thermal relaxation from the Z to the E isomer can also occur. The specific wavelengths required for isomerization and the photostationary state ratios of the E and Z isomers are dependent on the substitution pattern of the azobenzene moiety. mdpi.com
| Compound Type | Synthetic Precursor | Photoswitchable Moiety | Key Synthetic Reaction | Photoisomerization Wavelength |
|---|---|---|---|---|
| Azo-dibenzo[b,f]oxepine | 3-Nitro-dibenzo[b,f]oxepine | Azobenzene | Azo coupling | Visible light (e.g., 410 nm, 465 nm) mdpi.com |
| Fluoroazobenzene-dibenzo[b,f]oxepine hybrids | Amino-dibenzo[b,f]oxepine and Fluoroazobenzene carboxylic acid | Fluorinated Azobenzene | Amide bond formation nih.gov | Not specified |
Scope and Limitations of Derivatization Protocols
The derivatization of the dibenzo[b,f]oxepine scaffold is governed by the principles of electrophilic and nucleophilic aromatic substitution, as well as the functional group transformations of existing substituents.
Scope:
Formation of the Dibenzo[b,f]oxepine Core: Several methods have been developed for the synthesis of the dibenzo[b,f]oxepine ring system. These include the Ullmann coupling followed by a Friedel-Crafts reaction, a two-step protocol involving Ullmann coupling and ring-closing metathesis, and intramolecular nucleophilic aromatic substitution (SNAr) reactions. nih.govmdpi.com The SNAr approach, in particular, has been shown to be efficient for the synthesis of nitro-substituted dibenzo[b,f]oxepines. nih.gov One-pot cascade reactions under transition-metal-free conditions have also been reported. mdpi.com
Introduction of Azo Moieties: The synthesis of azo-dibenzo[b,f]oxepine derivatives has been successfully demonstrated, providing a route to photoswitchable compounds. mdpi.com The starting materials for these syntheses are often nitro-dibenzo[b,f]oxepines, which are readily accessible. mdpi.com The derivatization is not limited to simple azo compounds; more complex hybrids with fluorinated azobenzenes have also been prepared. nih.gov
Functional Group Tolerance: The synthetic protocols for derivatization, such as the formation of the dibenzo[b,f]oxepine core and the introduction of photoswitchable groups, have been shown to be compatible with a range of functional groups on the aromatic rings. nih.gov
Limitations:
Regioselectivity: The introduction of substituents onto the dibenzo[b,f]oxepine ring through electrophilic substitution is directed by the existing functional groups. Achieving specific substitution patterns, such as the 1,3-disubstitution required for this compound, can be challenging and may require multi-step synthetic sequences with the use of protecting groups.
Harsh Reaction Conditions: Some of the classical methods for the synthesis of the dibenzo[b,f]oxepine scaffold, such as the Friedel-Crafts reaction, can require harsh conditions, which may not be compatible with sensitive functional groups. researchgate.net
Limited Availability of Starting Materials: The synthesis of complex dibenzo[b,f]oxepine derivatives can be hampered by the availability of appropriately substituted starting materials. researchgate.net Multi-step procedures are often necessary to prepare the required precursors. researchgate.net
Steric Hindrance: The non-planar, boat-like conformation of the dibenzo[b,f]oxepine ring system can lead to steric hindrance, which may affect the feasibility and yield of certain derivatization reactions. nih.gov For instance, reactions involving bulky reagents may be disfavored at sterically congested positions.
Byproduct Formation: In some synthetic steps, such as the reduction of nitro groups in the presence of other reducible functionalities (e.g., alkenes), careful selection of reagents and reaction conditions is necessary to avoid the formation of unwanted byproducts. researchgate.net
| Reaction Type | Scope | Limitations |
|---|---|---|
| Core Synthesis (e.g., SNAr, Ullmann coupling) | Various methods available for core construction, including one-pot procedures. nih.govmdpi.com | Some methods require harsh conditions or multi-step preparation of starting materials. researchgate.net |
| Introduction of Azo Groups | Well-established for creating photoswitchable analogs from nitro-precursors. mdpi.com | Relies on the successful synthesis of the appropriately substituted amino-dibenzo[b,f]oxepine precursor. |
| Electrophilic Aromatic Substitution | Allows for the introduction of various functional groups. | Regioselectivity can be difficult to control, especially for polysubstituted derivatives. |
| Functional Group Interconversion | Standard organic transformations are applicable. | Potential for side reactions and the need for chemoselective reagents. researchgate.net |
Chemical Reactivity and Reaction Pathways of 3 Nitrodibenzo B,f Oxepine 1 Carboxylic Acid
Reactivity of the Nitro Group
The nitro group, being a strong electron-withdrawing substituent, significantly influences the electronic properties of the aromatic ring to which it is attached. This functional group is susceptible to reduction and, under certain conditions, can act as a leaving group in nucleophilic substitution reactions.
Reduction Reactions to Amino Derivatives
The transformation of the nitro group into an amino group is a fundamental reaction in organic synthesis, providing a pathway to anilines which are versatile intermediates for the introduction of a wide array of functionalities. A variety of reducing agents can be employed for this purpose, with the choice of reagent being crucial to avoid the reduction of other sensitive groups within the molecule, such as the double bond in the oxepine ring.
Commonly used methods for the reduction of aromatic nitro compounds include catalytic hydrogenation with reagents like palladium on carbon (Pd/C) and platinum oxide (PtO₂), or the use of metals in acidic media, such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of hydrochloric acid. mdpi.com For instance, the reduction of nitrodibenzo[b,f]oxepines has been successfully achieved using zinc powder in acetic acid. nih.gov This method has been shown to be selective for the nitro group, leaving the double bond of the dibenzo[b,f]oxepine ring system intact. nih.gov In contrast, catalytic hydrogenation using hydrazine (B178648) in the presence of palladium on carbon has been reported to reduce both the nitro group and the double bond of the dibenzo[b,f]oxepine skeleton. nih.gov
| Reducing Agent | Selectivity | Reaction Conditions | Potential Side Reactions |
|---|---|---|---|
| Zn/Acetic Acid | Selective for nitro group | Mild conditions | Minimal |
| Hydrazine/Pd-C | Non-selective | Varies | Reduction of C=C double bonds |
| Fe/HCl | Generally selective for nitro group | Acidic conditions | May affect acid-sensitive groups |
| SnCl₂/HCl | Generally selective for nitro group | Acidic conditions | May form tin-based byproducts |
Nucleophilic Displacement of the Nitro Group
The nitro group can function as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, particularly when the aromatic ring is activated by other strong electron-withdrawing groups. wikipedia.org The reaction proceeds through a Meisenheimer complex, a resonance-stabilized intermediate. wikipedia.orgresearchgate.net For a nucleophile to displace the nitro group on the 3-nitrodibenzo[b,f]oxepine-1-carboxylic acid, the reaction would need to overcome the high activation energy associated with the departure of the nitrite (B80452) anion. Generally, halides are better leaving groups in SNAr reactions. libretexts.org
However, the displacement of a nitro group is possible, especially in poly-nitrated aromatic systems. nih.gov In the case of this compound, the presence of the carboxylic acid group at the 1-position may provide some additional electronic activation, although steric hindrance could also play a significant role. Intramolecular SNAr reactions involving the displacement of a nitro group have been utilized in the synthesis of the dibenzo[b,f]oxepine ring system itself, highlighting the feasibility of such transformations under specific conditions. mdpi.com
Reactions Involving the Carboxylic Acid Moiety
The carboxylic acid group at the 1-position is a versatile functional handle for a range of chemical modifications, including the formation of esters and amides, and decarboxylation to remove the carboxyl group.
Esterification and Amidation Reactions
The conversion of the carboxylic acid to an ester can be achieved through Fischer esterification, which involves reacting the acid with an alcohol in the presence of an acid catalyst. orgsyn.org Given the likely steric hindrance around the 1-position of the dibenzo[b,f]oxepine ring system, more potent esterification methods might be necessary. These could include the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), which is effective for sterically demanding esters. organic-chemistry.org
Similarly, amidation can be accomplished by reacting the carboxylic acid with an amine. Direct thermal condensation is possible but often requires high temperatures. mdpi.com More commonly, coupling reagents are employed to activate the carboxylic acid. A wide variety of such reagents exist, including carbodiimides and phosphonium (B103445) salts. sci-hub.se The choice of coupling agent and reaction conditions would need to be optimized to overcome the steric hindrance of the tricyclic system. chimia.ch Boric acid has also been shown to be an effective catalyst for the amidation of sterically hindered carboxylic acids. orgsyn.org
| Reaction | Reagent/Method | Key Features |
|---|---|---|
| Esterification | Fischer Esterification (Alcohol, Acid Catalyst) | Equilibrium reaction, often requires excess alcohol. |
| DCC/DMAP | Effective for sterically hindered acids. | |
| Amidation | Thermal Condensation | High temperatures required, may not be suitable for sensitive substrates. |
| Coupling Reagents (e.g., HATU, HOBt/EDC) | Mild conditions, high yields, wide substrate scope. |
Decarboxylation Studies
Decarboxylation, the removal of the carboxyl group as carbon dioxide, can be a challenging transformation for aromatic carboxylic acids. The stability of the resulting aryl anion or aryl radical intermediate is a key factor. The presence of electron-withdrawing groups can sometimes facilitate this process. researchgate.net Various transition metals, including copper and palladium compounds, have been shown to catalyze the decarboxylation of aromatic carboxylic acids. nih.govorganic-chemistry.org The specific conditions required for the decarboxylation of this compound would likely depend on the catalyst system and reaction temperature, and may be influenced by the electronic effects of the nitro group.
Reactivity of the Dibenzo[b,f]oxepine Ring System
The dibenzo[b,f]oxepine ring system is an electron-rich aromatic scaffold, making it susceptible to electrophilic aromatic substitution. The position of substitution is directed by the existing substituents and the inherent reactivity of the ring system. Studies on the analogous dibenzofuran (B1670420) have shown that electrophilic substitution, such as nitration and Friedel-Crafts acylation, preferentially occurs at the 2- and 3-positions. acs.orgekb.egacs.org
In this compound, the existing nitro and carboxylic acid groups are deactivating and will direct incoming electrophiles to the meta positions relative to themselves. The interplay of these directing effects, along with the inherent reactivity of the dibenzo[b,f]oxepine core, will determine the outcome of further electrophilic substitution reactions. The electron-donating oxygen atom of the oxepine ring will activate the ortho and para positions relative to it. Therefore, the ultimate position of electrophilic attack will be a complex function of these competing electronic and steric factors. For example, electrophilic substitution on a methoxy-substituted 3-nitrodibenzo[b,f]oxepine (B5578644) has been reported to occur at the olefinic bond of the oxepine ring under certain conditions, indicating the diverse reactivity of this scaffold. nih.gov
Electrophilic Aromatic Substitution Patterns
The dibenzo[b,f]oxepine ring system is susceptible to electrophilic aromatic substitution. However, the positions of substitution are strongly influenced by the existing substituents. In this compound, both the nitro (-NO₂) group at the 3-position and the carboxylic acid (-COOH) group at the 1-position are electron-withdrawing and act as deactivating groups.
Generally, electron-withdrawing groups direct incoming electrophiles to the meta position relative to themselves. Therefore, in the benzene (B151609) ring bearing the nitro and carboxylic acid groups, electrophilic attack is significantly disfavored. The nitro group at position 3 would direct incoming electrophiles to positions 2 and 4 (relative to the nitro group, which are positions 1 and 3 on the ring system), but these are already substituted or sterically hindered. Similarly, the carboxylic acid at position 1 would direct to positions 2 and 4 (relative to the carboxylic acid).
Nucleophilic Aromatic Substitution Patterns
Nucleophilic aromatic substitution (SNAr) on the dibenzo[b,f]oxepine core is facilitated by the presence of strong electron-withdrawing groups, such as the nitro group. The nitro group at the 3-position strongly activates the ring towards nucleophilic attack, particularly at the positions ortho and para to it.
In the synthesis of dibenzo[b,f]oxepine derivatives, intramolecular nucleophilic aromatic substitution is a key step, where a hydroxyl group displaces a nitro group on an adjacent ring to form the central seven-membered oxepine ring. nih.govmdpi.com This highlights the activating effect of nitro groups in this ring system. For intermolecular reactions on this compound, a strong nucleophile could potentially displace a suitable leaving group at positions ortho or para to the nitro group. However, in the parent compound, there are no readily displaceable leaving groups on the aromatic rings. If a halogen were present, for instance, at the 2 or 4-position, it would be highly susceptible to nucleophilic displacement.
Double Bond Reactivity and Reduction
The C10-C11 double bond in the central oxepine ring is a site of reactivity, particularly towards reduction. Catalytic hydrogenation is a common method to reduce this double bond. Research on a related 3-nitrodibenzo[b,f]oxepine derivative using hydrazine and palladium on carbon as the reducing agent demonstrated that both the nitro group and the C10-C11 double bond were reduced. nih.gov This indicates that the double bond is susceptible to reduction under these conditions.
The choice of catalyst and reaction conditions can influence the selectivity of the reduction. For instance, using a catalyst like palladium on carbon (Pd/C) typically hydrogenates both aromatic rings and double bonds, while other catalysts, such as ruthenium-tin systems, can be more chemoselective for the hydrogenation of a carboxylic acid group over the aromatic ring. researchgate.net
Table 1: Reduction of a 3-Nitrodibenzo[b,f]oxepine Derivative
| Reactant | Reagents and Conditions | Products | Reference |
| 3-Nitrodibenzo[b,f]oxepine derivative | Hydrazine/Palladium on activated carbon, Ethanol | Reduction of both the nitro group and the C10-C11 double bond occurred. | nih.gov |
Investigating Substituent Effects on Reactivity
The nature and position of substituents on the dibenzo[b,f]oxepine skeleton have a profound impact on the molecule's reactivity. The electronic properties of these substituents can either activate or deactivate the aromatic rings towards electrophilic or nucleophilic attack and can influence the reactivity of the C10-C11 double bond.
A study on various methoxy-substituted 3-nitrodibenzo[b,f]oxepines provided insight into these effects. nih.gov The research utilized ¹³C NMR spectroscopy to analyze the electron density at different carbon atoms within the aromatic rings. The substituent-induced chemical shifts (SCS) were used to quantify the electronic influence of the methoxy (B1213986) groups.
The findings indicated that the electron-donating methoxy groups significantly increased the electron density at the ortho and para positions relative to their location. This increase in electron density enhances the nucleophilicity of these positions, making them more susceptible to electrophilic attack. nih.gov The study confirmed that the position with the greatest increase in electron density was the most reactive towards electrophiles. nih.gov Conversely, replacing the nitro group at the 3-position with an azo group was found to not significantly alter the electron density in the methoxy-substituted ring, suggesting that the electronic effects of substituents can be localized to specific parts of the molecule. nih.gov
Table 2: Effect of Methoxy Substituents on the ¹³C NMR Chemical Shifts of 3-Nitrodibenzo[b,f]oxepine
| Substituent Position | Change in Chemical Shift (SCS) at ortho position | Interpretation | Reference |
| R1 = OCH₃ | -17.8 | Increased electron density, enhanced reactivity | nih.gov |
| R2 = OCH₃ | -14.34 and -13.93 | Increased electron density, enhanced reactivity | nih.gov |
| R3 = OCH₃ | -14.87 and -15.84 | Increased electron density, enhanced reactivity | nih.gov |
| R4 = OCH₃ | -17.37 | Increased electron density, enhanced reactivity | nih.gov |
Photoisomerization and Photochemical Transformations of Derivatives
Derivatives of the dibenzo[b,f]oxepine scaffold, particularly those incorporating photoswitchable moieties like azobenzenes, have been the subject of photochemical studies. These investigations are often aimed at developing molecules for applications in photopharmacology, where the biological activity of a compound can be controlled by light. nih.govnih.gov
Azo-dibenzo[b,f]oxepine derivatives can undergo reversible E/Z (trans/cis) isomerization upon irradiation with light of specific wavelengths. nih.gov The thermodynamically more stable E-isomer can be converted to the less stable Z-isomer by irradiation with UV or visible light. This photoisomerization leads to significant changes in the geometry and polarity of the molecule.
For instance, the light-induced isomerization of azo-dibenzo[b,f]oxepine photoswitches from the trans (E) form to the cis (Z) form has been demonstrated in DMSO solution and studied by UV-VIS and NMR spectroscopy. nih.gov The absorption spectra of these compounds show distinct bands corresponding to the π-π* and n-π* electronic transitions, which are altered upon photoisomerization. It has been shown that some of these azo-dibenzo[b,f]oxepine systems can be photocontrolled using only visible light (e.g., 410 nm and 465 nm). nih.gov
The kinetics of the photoisomerization, including the transition from the Z back to the E isomer, can also be monitored over time. In some cases, the amount of the Z isomer decreases over several hours upon irradiation, indicating a thermal relaxation back to the more stable E form. nih.gov
Table 3: Photoisomerization of Azo-Dibenzo[b,f]oxepine Derivatives
| Derivative | Irradiation Wavelength | Observed Transformation | Reference |
| Azo-dibenzo[b,f]oxepine photoswitches | Visible light | trans (E) to cis (Z) isomerization | nih.gov |
| Fluorinated dibenzo[b,f]oxepine derivatives | 390 nm | Transition from E to Z isomer | nih.gov |
| Dimer with azo stilbene (B7821643) group | 535 nm | Transition from Z to E isomer over time | nih.gov |
Structural Elucidation and Spectroscopic Characterization Methodologies
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. Through one-dimensional (¹H, ¹³C) and two-dimensional experiments, it is possible to map out the complete carbon-hydrogen framework of the molecule. For the dibenzo[b,f]oxepine scaffold, calculations have indicated a non-planar, basket-like conformation in solution. mdpi.comsemanticscholar.org
The ¹H NMR spectrum of 3-nitrodibenzo[b,f]oxepine-1-carboxylic acid is expected to display a series of distinct signals corresponding to the different types of protons in the molecule. The acidic proton of the carboxylic acid group is characteristically found in the far downfield region of the spectrum, typically between 10-12 ppm, often as a broad singlet due to hydrogen bonding. libretexts.org
The aromatic region would show a complex pattern of signals. Protons on the dibenzo[b,f]oxepine core generally appear in the 6.5–8.4 ppm range. mdpi.com The two olefinic protons of the central seven-membered ring form a characteristic AB spin system, with chemical shifts around 7.0 ppm and a large coupling constant (³J) of approximately 11 Hz, indicative of their Z-configuration. mdpi.com The specific positions of the aromatic protons are influenced by the electronic effects of the nitro and carboxylic acid substituents. Protons adjacent to the electron-withdrawing nitro group would be deshielded and shifted further downfield.
Table 1: Expected ¹H NMR Chemical Shifts for this compound Note: These are illustrative values based on typical shifts for the dibenzo[b,f]oxepine scaffold and substituent effects. Actual experimental values may vary.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |
| COOH | 10.0 - 12.0 | broad singlet |
| Aromatic H | 7.0 - 8.5 | multiplet |
| Olefinic H (H-10, H-11) | ~7.0 | doublet (AB system) |
The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid group is readily identifiable by its signal in the deshielded region of 160-180 ppm. libretexts.orgwisc.edu The remaining carbon signals correspond to the dibenzo[b,f]oxepine framework. The carbon atom attached to the nitro group (C-3) would be significantly deshielded, while other aromatic carbons would show shifts influenced by the position of the substituents.
Substituent-induced chemical shifts (SCS) are a valuable tool for analyzing the electronic interactions within the molecular system. nih.gov The electron-withdrawing nature of the nitro and carboxyl groups alters the electron density at various carbon atoms, leading to predictable shifts in their resonance frequencies compared to the unsubstituted parent compound. nih.gov
Table 2: Expected ¹³C NMR Chemical Shifts for this compound Note: These are illustrative values based on typical shifts for the dibenzo[b,f]oxepine scaffold and substituent effects. Actual experimental values may vary.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C=O (Carboxylic Acid) | 160 - 180 |
| Aromatic C-NO₂ | 145 - 155 |
| Aromatic/Olefinic C | 110 - 150 |
To unequivocally assign all proton and carbon signals, two-dimensional (2D) NMR experiments are employed. nih.gov
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling correlations, allowing for the identification of adjacent protons within the aromatic rings and the olefinic system.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates directly bonded proton and carbon atoms, enabling the assignment of the carbon signal for each protonated carbon.
HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons that are two or three bonds away. It is crucial for identifying quaternary (non-protonated) carbons, such as the carbonyl carbon, the carbons attached to the nitro group and the ether oxygen, and for piecing together the entire molecular structure.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation patterns. For this compound (C₁₅H₉NO₅), the nominal molecular weight is approximately 283 g/mol . In ESI-MS, the compound would likely be observed as the deprotonated molecule [M-H]⁻ in negative ion mode or the protonated molecule [M+H]⁺ in positive ion mode.
The fragmentation pattern in tandem MS (MS/MS) would provide further structural confirmation. Common fragmentation pathways for such molecules include the neutral loss of small molecules like CO₂ (44 Da) from the carboxylic acid group, NO₂ (46 Da), and CO (28 Da). The analysis of these fragmentation patterns helps to confirm the presence and location of the functional groups on the dibenzo[b,f]oxepine core. lew.ro
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, typically to within a few parts per million (ppm). slu.se This precision allows for the unambiguous determination of the elemental formula of the compound. For C₁₅H₉NO₅, the calculated exact mass of the neutral molecule is 283.04807 Da. Observing an ion with a mass corresponding to this formula (e.g., 282.04080 Da for the [M-H]⁻ ion) in an HRMS experiment would serve as definitive proof of the compound's elemental composition. slu.semdpi.com
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons to higher energy orbitals. The spectrum is characteristic of the compound's conjugated system. The extended π-system of the dibenzo[b,f]oxepine core, coupled with the electron-withdrawing nitro and carboxylic acid groups, is expected to give rise to distinct absorption bands.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is an indispensable tool for identifying the various functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. For this compound, the IR spectrum is expected to exhibit a series of characteristic absorption bands corresponding to its distinct structural components: the carboxylic acid group, the nitro group, the aromatic rings, and the ether linkage within the oxepine ring.
The presence of the carboxylic acid functional group gives rise to some of the most recognizable peaks in an IR spectrum. A very broad absorption band is anticipated in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid dimer, formed through intermolecular hydrogen bonding. mdpi.commdpi.com The carbonyl (C=O) stretching vibration of the carboxylic acid is expected to produce a strong, sharp absorption peak typically found between 1710 and 1760 cm⁻¹. mdpi.com Conjugation with the aromatic ring system may shift this peak to the lower end of the range.
The nitro group (NO₂) attached to the dibenzo[b,f]oxepine scaffold will also display characteristic absorption bands. Two distinct stretching vibrations are expected: an asymmetric stretch, which is typically strong and appears in the 1550-1475 cm⁻¹ region, and a symmetric stretch, which is of medium intensity and found between 1360-1290 cm⁻¹. libretexts.org
The aromatic nature of the dibenzo[b,f]oxepine core contributes to several bands in the spectrum. Aromatic C-H stretching vibrations are generally observed as weak to medium bands in the 3100-3000 cm⁻¹ region. libretexts.org Characteristic aromatic ring vibrations, often referred to as C=C in-ring stretching, are expected to appear in the 1625-1440 cm⁻¹ range. mdpi.com The ether linkage (C-O-C) within the seven-membered oxepine ring would likely produce a stretching vibration in the fingerprint region, typically around 1250-1050 cm⁻¹.
A summary of the expected characteristic IR absorption bands for this compound is presented in the interactive data table below.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Carboxylic Acid | O-H Stretch | 2500-3300 | Broad, Strong |
| Carboxylic Acid | C=O Stretch | 1710-1760 | Strong, Sharp |
| Nitro Group | Asymmetric N-O Stretch | 1550-1475 | Strong |
| Nitro Group | Symmetric N-O Stretch | 1360-1290 | Medium |
| Aromatic Ring | C-H Stretch | 3100-3000 | Weak to Medium |
| Aromatic Ring | C=C Stretch | 1625-1440 | Medium to Weak |
| Ether | C-O-C Stretch | 1250-1050 | Medium |
X-ray Crystallography for Solid-State Structure Determination
For the dibenzo[b,f]oxepine scaffold, previous crystallographic studies on related derivatives have shown that the tricyclic system is not planar. semanticscholar.org Instead, it typically adopts a bent, or "butterfly," conformation. semanticscholar.org It is anticipated that this compound would also exhibit this non-planar structure.
A hypothetical crystallographic analysis would likely reveal the following structural details:
Crystal System and Space Group: The compound would crystallize in one of the seven crystal systems (e.g., monoclinic, orthorhombic), with a specific space group that describes the symmetry of the unit cell. For example, the parent dibenzo[b,f]oxepine has been reported to crystallize in the orthorhombic system. semanticscholar.org
Unit Cell Dimensions: The lengths of the unit cell axes (a, b, c) and the angles between them (α, β, γ) would be precisely determined.
Molecular Conformation: The dihedral angle between the two benzene (B151609) rings of the dibenzo[b,f]oxepine core would be a key parameter in describing the extent of the "butterfly" bend.
The detailed structural parameters that would be obtained from an X-ray crystallographic study are summarized in the interactive data table below. It is important to note that these are representative parameters, and the actual experimental values would need to be determined through single-crystal X-ray diffraction analysis.
| Parameter | Description | Expected Value/Information |
| Crystal System | The crystal lattice system. | e.g., Orthorhombic, Monoclinic |
| Space Group | The symmetry group of the crystal. | e.g., P2₁/c |
| Unit Cell Dimensions | a, b, c (Å) and α, β, γ (°) | To be determined experimentally |
| Dihedral Angle | Angle between the two benzene rings. | Indicative of the "butterfly" conformation |
| Bond Lengths | e.g., C=O, C-O, N-O | Precise values in Ångstroms (Å) |
| Bond Angles | e.g., O-C=O, O-N-O | Precise values in degrees (°) |
| Hydrogen Bonding | Intermolecular O-H···O=C interactions. | Confirmation of carboxylic acid dimers |
The combination of IR spectroscopy and X-ray crystallography provides a comprehensive structural characterization of this compound, from the identification of its constituent functional groups to its precise three-dimensional arrangement in the solid state.
Computational and Theoretical Studies on 3 Nitrodibenzo B,f Oxepine 1 Carboxylic Acid
Molecular Modeling and Dynamics Simulations
Analysis of Ligand-Receptor Interaction Modes (e.g., hydrogen bonding, hydrophobic interactions, π-interactions)
Molecular docking simulations have been a key technique in predicting the binding affinity and orientation of dibenzo[b,f]oxepine derivatives at the active site of their protein targets. A significant body of research has focused on the interaction of these compounds with tubulin, a crucial protein involved in cell division, making it a prime target for anticancer drugs. These derivatives often bind to the colchicine (B1669291) binding site of tubulin. mdpi.comnih.govmdpi.commdpi.com
The binding of dibenzo[b,f]oxepine derivatives to this site is typically characterized by a combination of several key intermolecular interactions:
Hydrophobic Interactions: The dibenzo[b,f]oxepine core, being largely nonpolar, readily engages in hydrophobic interactions with the corresponding pockets within the colchicine binding site of tubulin. This is a primary driving force for the binding of these compounds. mdpi.comnih.govmdpi.com
Hydrogen Bonding: The presence of polar functional groups, such as nitro and carboxylic acid moieties in the case of 3-nitrodibenzo[b,f]oxepine-1-carboxylic acid, introduces the potential for hydrogen bond formation. In various dibenzo[b,f]oxepine analogues, hydrogen bonds have been observed to stabilize the ligand-receptor complex. nih.govmdpi.comnih.gov For instance, the oxygen of a carbonyl group in some derivatives has been shown to form a hydrogen bond with ortho-protons in the dibenzo[b,f]oxepine ring. nih.gov
π-Interactions: The aromatic rings of the dibenzo[b,f]oxepine scaffold can participate in π-π stacking or π-cation interactions with the aromatic residues of the receptor's active site, further enhancing the binding affinity. mdpi.comnih.gov
Halogen Bonding: In derivatives containing halogen substituents, halogen bonds have also been identified as a contributing factor to the stability of the binding. mdpi.comnih.gov
Table 1: Summary of Ligand-Receptor Interactions for Dibenzo[b,f]oxepine Derivatives with the Colchicine Binding Site of Tubulin
| Derivative Class | Hydrogen Bonding | Hydrophobic Interactions | π-Interactions | Halogen Bonding |
| General Dibenzo[b,f]oxepines | Yes | Yes | Not specified | Not specified |
| Azo-Dibenzo[b,f]oxepine Hybrids | Yes | Yes | Yes | Yes |
This table is a generalized summary based on available data for various derivatives and may not be fully representative of all compounds in each class.
Structure-Activity Relationship (SAR) Studies based on Computational Data
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. Computational methods are increasingly used to build predictive SAR models. For the dibenzo[b,f]oxepine class of compounds, computational data, primarily from molecular docking, has been used to infer SAR.
The general observations from these computational studies on dibenzo[b,f]oxepine derivatives suggest the following SAR trends:
The dibenzo[b,f]oxepine scaffold itself is a critical pharmacophore that establishes the foundational hydrophobic interactions within the binding pocket. mdpi.com
The nature and position of substituents on the aromatic rings significantly modulate the binding affinity and selectivity. For instance, the introduction of groups capable of forming hydrogen bonds, such as the carboxylic acid and nitro groups in this compound, is predicted to enhance binding affinity through specific interactions with polar residues in the active site.
Computational analyses have shown that the spatial arrangement of the molecule is crucial. nih.gov The non-planar, basket-like conformation of the dibenzo[b,f]oxepine scaffold influences how the molecule fits into the binding site. nih.gov
Studies on stilbene (B7821643) and dibenzo[b,f]oxepine derivatives have indicated that stilbene derivatives, which have a more flexible core, can sometimes exhibit greater cytotoxicity than the more rigid dibenzo[b,f]oxepine derivatives. nih.gov This highlights the importance of the conformational flexibility of the scaffold in achieving optimal binding.
While these insights are derived from related compounds, they provide a strong basis for the rational design and optimization of this compound and its analogues as potentially potent therapeutic agents. Further dedicated computational and experimental studies on the title compound are necessary to validate these predictions and to fully elucidate its pharmacological profile.
Biological Investigations and Mechanistic Studies in Vitro and Model Systems
Exploration of Potential Biological Activities Associated with the Dibenzo[b,f]oxepine Scaffold
General Overview of Diverse Biological Properties in Related Compounds
The dibenzo[b,f]oxepine framework is a cornerstone in medicinal chemistry, with its derivatives being identified in several medicinally important plants. nih.govnih.govsemanticscholar.org Compounds featuring this tricyclic ring system have demonstrated a wide spectrum of pharmacological activities. semanticscholar.org Researchers have reported that these derivatives possess properties including anticancer, antidepressant, anti-inflammatory, neuroprotective, antipsychotic, anxiolytic, antiestrogenic, and antihypertensive effects. nih.govsemanticscholar.orgmdpi.com This diverse range of biological activities underscores the therapeutic potential of the dibenzo[b,f]oxepine scaffold as a template for drug discovery. nih.govnih.gov
Investigations into Antiproliferative Activity in Cellular Models
The anticancer potential of dibenzo[b,f]oxepine derivatives has been a primary focus of investigation, with numerous studies evaluating their effects on various cancer cell lines.
Evaluation against Specific Cancer Cell Lines (e.g., HeLa, U87, HCT116, MCF-7)
Derivatives of dibenzo[b,f]oxepine have shown significant cytotoxic effects against several human cancer cell lines. Studies have reported the antiproliferative activity of these compounds against cervical cancer (HeLa), glioblastoma (U87), colon carcinoma (HCT116), and breast adenocarcinoma (MCF-7) cells. nih.govnih.govresearchgate.net For instance, certain nitro-substituted dibenzo[b,f]oxepine derivatives were identified as the most active compounds against HeLa and U87 cell lines. nih.govnih.gov Systematic studies have evaluated a range of these derivatives, identifying several with high potency against HCT116 and MCF-7 cells. nih.gov The research consistently indicates that modifications to the dibenzo[b,f]oxepine core can yield compounds with potent antiproliferative capabilities. nih.govresearchgate.net
Table 1: Antiproliferative Activity of Selected Dibenzo[b,f]oxepine Derivatives
| Compound ID | Cancer Cell Line | Observed Effect | Source |
|---|---|---|---|
| 9-nitrobenzo[b]naphtho[1,2-f]oxepine (4) | HeLa, U87 | High cytotoxic activity | nih.gov |
| Derivative 2i | HCT116, MCF-7 | High potency (cell viability < 30%) | nih.gov |
| Derivative 2j | HCT116, MCF-7 | High potency (cell viability < 30%) | nih.gov |
| Derivative 3h | HCT116, MCF-7 | High potency (cell viability < 30%) | nih.gov |
| JJR5 (an oxepine derivative) | HeLa, U87 | Strongest cytotoxic effect among tested compounds | researchgate.net |
| JJR6 (an oxepine derivative) | HeLa, U87 | Strongest cytotoxic effect among tested compounds | researchgate.net |
Comparative Studies on Cancerous vs. Normal Cell Lines
A critical aspect of anticancer drug development is selectivity—the ability of a compound to target cancer cells while sparing normal, healthy cells. Several studies have addressed this by comparing the cytotoxicity of dibenzo[b,f]oxepine derivatives in cancer cell lines versus non-cancerous cell lines, such as human embryonic kidney (HEK293) and human dermal fibroblasts (HDF-A). nih.govnih.govresearchgate.net
Research has shown that while many stilbene (B7821643) derivatives (which share a structural motif with dibenzo[b,f]oxepines) exhibit strong cytotoxicity, they often lack selectivity. nih.gov In contrast, specific dibenzo[b,f]oxepine derivatives have demonstrated a more favorable profile, acting more selectively toward cancerous cells. nih.govnih.gov For example, derivatives designated as 2i and 2j showed promising selectivity indexes, indicating a greater inhibitory effect on cancer cells compared to normal cells. nih.gov This suggests that the rigid, bridged structure of the dibenzo[b,f]oxepine scaffold may contribute to improved selectivity, a highly desirable trait for potential chemotherapeutic agents. nih.govnih.gov
Table 2: Selectivity of Dibenzo[b,f]oxepine Derivatives
| Compound ID | Cancer Cell Lines | Normal Cell Lines | Selectivity Finding | Source |
|---|---|---|---|---|
| Derivative 2i | HCT116, MCF-7 | HEK293, HDF-A | Selectivity Index (SI) between 1.4 and 2.4 | nih.gov |
| Derivative 2j | HCT116, MCF-7 | HEK293, HDF-A | Selectivity Index (SI) between 1.4 and 2.4 | nih.gov |
| Compound (8) (4-hydroxy-2',4'-dinitrostilbene) | HeLa, U87 | EUFA30, HEK293 | Acts more selectively towards cancerous versus normal cells | nih.gov |
Mechanistic Elucidation of Cellular Effects
Microtubule Interaction and Dynamics Disruption
A significant body of evidence points to the disruption of microtubule dynamics as a key mechanism behind the antiproliferative effects of dibenzo[b,f]oxepine derivatives. nih.govnih.govnih.gov Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, specifically in the formation of the mitotic spindle. nih.gov
Chemical agents that interfere with the balance of microtubule polymerization and depolymerization can arrest the cell cycle and induce programmed cell death (apoptosis). nih.gov Studies, including molecular docking simulations, have revealed that dibenzo[b,f]oxepine derivatives can bind to tubulin, the protein subunit of microtubules. nih.govnih.gov Specifically, these compounds are thought to interact with the colchicine-binding site on β-tubulin, a pocket known to accommodate agents that induce microtubule depolymerization. mdpi.comnih.gov By binding to this site, the derivatives disrupt the normal function of the microtubules, leading to mitotic arrest and subsequent death of the cancer cell. nih.govnih.gov This tubulin-targeting ability is considered a primary contributor to the cytotoxicity observed in various cancer cell lines. nih.gov
Tubulin Polymerization Inhibition Studies
Derivatives of the dibenzo[b,f]oxepine scaffold have been identified as potent inhibitors of tubulin polymerization. mdpi.com Microtubules, which are dynamic polymers of αβ-tubulin heterodimers, are crucial for several cellular processes, most notably mitosis. nih.gov The disruption of microtubule dynamics can arrest the cell cycle and lead to apoptosis, making them a key target for anticancer drugs. mdpi.comnih.gov Stilbenoids such as combretastatins and dibenzo[b,f]oxepines, which feature a (Z)-stilbene motif, show significant promise in this area. nih.gov
Research has focused on synthesizing and evaluating various derivatives to enhance their inhibitory activity. While specific IC50 values for 3-nitrodibenzo[b,f]oxepine-1-carboxylic acid are not detailed in the provided search results, the broader class of dibenzo[b,f]oxepine derivatives has been shown to disrupt microtubule dynamics effectively. mdpi.com For instance, studies on newly synthesized 9-aryl-5H-pyrido[4,3-b]indole derivatives, which also act as tubulin polymerization inhibitors, have shown potent anti-proliferative activity, suggesting a similar mechanism of action. frontiersin.org The inhibitory effect is typically measured by monitoring the absorbance at 340 nm during a tubulin polymerization assay, where potent inhibitors prevent the increase in absorbance that signifies polymer formation. frontiersin.org
Binding Site Analysis (e.g., Colchicine (B1669291) Binding Site)
The primary mechanism by which dibenzo[b,f]oxepine derivatives inhibit tubulin polymerization is by interacting with the colchicine binding site on β-tubulin. mdpi.commdpi.com This binding site is located at the interface between the α and β-tubulin subunits. mdpi.com Colchicine itself is a potent microtubule-destabilizing agent, but its clinical use is limited by severe toxicity. mdpi.comnih.gov Consequently, there is significant interest in developing new compounds that target this site with improved therapeutic profiles. mdpi.com
Computational docking studies have been instrumental in elucidating the interaction between dibenzo[b,f]oxepine derivatives and the colchicine binding site. nih.govresearchgate.net These studies reveal that the dibenzo[b,f]oxepine scaffold has a spatial structure similar to colchicine and combretastatin (B1194345) A-4. mdpi.com The binding is characterized by hydrophobic interactions and can be stabilized by hydrogen bonds and, in the case of fluorinated derivatives, halogen bonds. nih.gov Key residues within the binding pocket, such as Glyn11, Cys241, Asn101, and Thr202, have been identified as being involved in these interactions. nih.gov The estimated binding free energies of various photoswitchable azo-dibenzo[b,f]oxepine derivatives to the colchicine site have been calculated to be in a favorable range, comparable to or even exceeding that of colchicine itself. nih.govnih.gov
| Compound | Isomer | Estimated Binding Free Energy (kcal/mol) |
|---|---|---|
| Derivative 2a | - | -10.0 |
| Derivative 2f | - | -10.4 |
| Derivative 7b | - | -9.6 |
| Derivative 9e | - | -9.2 (E), -9.1 (Z) |
| Derivative 9f | - | -9.7 (E), -6.0 (Z) |
| Colchicine (Control) | - | -8.8 |
This table presents the estimated binding free energies of selected dibenzo[b,f]oxepine derivatives to the colchicine binding site, as determined by computational studies. nih.gov Note that lower energy values indicate stronger binding.
Cellular Uptake and Localization Studies (in vitro)
Detailed studies specifically documenting the cellular uptake and intracellular localization of this compound are not extensively covered in the available literature. However, the general principles of small molecule uptake suggest that these lipophilic compounds likely enter cells via passive diffusion across the plasma membrane. scispace.com The rate and extent of uptake would be governed by factors such as the compound's hydrophobicity and the lipid composition of the cell membrane. scispace.com
Once inside the cell, the localization of such compounds is often dictated by their physicochemical properties. For many hydrophobic molecules, there is a tendency to partition into lipid-rich environments, such as cellular membranes and lipid droplets. scispace.com The ultimate intracellular distribution is a critical factor in determining the compound's efficacy and potential off-target effects. Further investigation using techniques like fluorescence microscopy with labeled derivatives would be necessary to precisely map the cellular uptake and localization of this specific compound and its analogs.
Photopharmacological Applications and Photo-controlled Activity
Photopharmacology is an emerging therapeutic strategy that uses light to control the activity of a drug, offering the potential for high spatiotemporal precision and reduced side effects. nih.gov Dibenzo[b,f]oxepine derivatives are prime candidates for this approach due to their ability to be chemically modified into photoswitchable agents. mdpi.comnih.gov
Design and Synthesis of Photoswitchable Derivatives
The transformation of dibenzo[b,f]oxepine derivatives into photoswitchable compounds is typically achieved by incorporating a photochromic molecular switch, most commonly an azobenzene (B91143) moiety. nih.govnih.gov This creates a hybrid molecule where the pharmacological activity of the dibenzo[b,f]oxepine core can be toggled by light. nih.gov The synthesis involves creating an amide bond between an amine derivative of dibenzo[b,f]oxepine and a carboxyl group on an azobenzene compound. mdpi.comnih.gov This modular synthesis allows for the creation of a library of compounds with varied substitution patterns on both the dibenzo[b,f]oxepine scaffold and the azobenzene switch, enabling the fine-tuning of both their photochemical and pharmacological properties. nih.govnih.gov
Light-Controlled Modulation of Biological Activity
The central principle behind the photopharmacological application of these derivatives is the light-induced E/Z (trans/cis) isomerization of the azobenzene unit. nih.gov The two isomers possess distinct three-dimensional shapes and polarities. nih.gov This geometric difference translates into a significant disparity in their ability to bind to the colchicine site on tubulin. nih.gov Typically, one isomer (often the Z-isomer) has a much higher affinity for the binding site and is therefore significantly more potent as a tubulin polymerization inhibitor. nih.gov The E-isomer, being thermodynamically more stable, is less active.
By irradiating the compound with light of a specific wavelength (e.g., UV or blue light), the inactive E-isomer can be converted to the active Z-isomer. mdpi.comnih.gov Conversely, irradiation with a different wavelength (e.g., green or visible light) or thermal relaxation can switch it back to the inactive state. nih.gov This reversible photoswitching allows for the biological activity to be turned "on" and "off" with high precision, a concept demonstrated with similar photoswitchable microtubule inhibitors known as photostatins. mdpi.com This external control could potentially allow for the activation of the drug only at the tumor site, minimizing damage to healthy tissues. nih.gov
Photochemical Mechanisms of Action
The photochemical mechanism is rooted in the reversible photoisomerization of the nitrogen-nitrogen double bond of the azobenzene group. nih.gov The more stable E (trans) isomer has a nearly planar structure, while the Z (cis) isomer adopts a more bent, globular conformation. Upon absorption of a photon of appropriate energy, the π-π* transition in the E-isomer leads to a temporary weakening of the double bond, allowing for rotation and conversion to the less stable Z-isomer. nih.gov This process is associated with significant changes in the molecule's geometry and dipole moment. nih.gov
The altered shape of the Z-isomer is what confers its high biological activity, as it more closely mimics the conformation of potent natural inhibitors that bind to the colchicine site. nih.gov The Z-isomer can then be switched back to the E-form by irradiating at a wavelength corresponding to its n-π* absorption band or by allowing it to thermally relax back to the more stable state. nih.gov The ability to control this isomerization using visible light is particularly advantageous for biological applications, as visible light penetrates tissues more deeply and is less damaging than UV radiation. nih.govnih.gov
Exploration of Other Potential Biological Targets in Model Organisms
Anthelmintic Activity in Caenorhabditis elegans Model System
While direct studies on the anthelmintic properties of this compound are not extensively documented in publicly available literature, research into the broader class of dibenzo[b,e]oxepinones has shown potential in this area. A systematic study involving a library of dibenzo[b,e]oxepin-11(6H)-ones utilized the free-living nematode Caenorhabditis elegans as a model system for anthelmintic discovery. researchgate.netresearchgate.net This research highlights the utility of C. elegans as an effective and cost-efficient model for identifying new anthelmintic agents due to its genetic tractability and the conservation of many biological pathways with parasitic nematodes. researchgate.net
In these studies, dibenzo[b,e]oxepin-11(6H)-one, a structurally related compound, was shown to inhibit the motility of C. elegans. Specifically, exposure to this compound led to a rapid, concentration-dependent decrease in the thrashing rate of the nematodes. researchgate.net The half-maximal inhibitory concentration (IC50) for this effect was determined to be approximately 300 µM. researchgate.net This finding suggests that the dibenzo[b,e]oxepine scaffold may serve as a basis for the development of novel anthelmintic drugs. The tricyclic structure of these compounds is considered a "privileged structure" in medicinal chemistry, known to be associated with a range of biological activities. researchgate.net The investigation into these derivatives was prompted by the urgent need for new anthelmintic drugs due to growing resistance to existing treatments. researchgate.net
Further research is required to determine if this compound shares the anthelmintic potential observed in related dibenzo[b,e]oxepinones. The specific substitutions on the dibenzo[b,f]oxepine core, namely the nitro and carboxylic acid groups, would likely influence its biological activity, and dedicated studies using the C. elegans model would be necessary to elucidate its specific effects.
Investigation of Receptor Binding Profiles (e.g., Dopamine (B1211576) D-4 receptor activity for related compounds)
The dibenzo[b,f]oxepine scaffold is a core component of various compounds that have been investigated for their interaction with neuronal receptors, particularly dopamine receptors. Dopamine receptors, which are G-protein-coupled receptors, play a crucial role in regulating key functions in the brain. nih.gov The D4 subtype of the dopamine receptor, in particular, has been a target of interest for antipsychotic drug development. nih.gov
Studies on synthetic dibenzo[b,f]oxepine derivatives have revealed significant activity at the dopamine D-4 receptor. For instance, the parent compound, dibenz[b,f]oxepine, has demonstrated high dopamine D-4 receptor activity, reportedly twice as active as the atypical antipsychotic drug clozapine (B1669256) in blocking this receptor. nih.gov Clozapine itself is known to have a high affinity for the D4 receptor. nih.gov
| Compound | Dopamine D4 Receptor Affinity (Ki, nM) |
|---|---|
| Clozapine | < 20 |
| Risperidone | < 20 |
| Olanzapine | < 20 |
| Loxapine | < 20 |
| Chlorpromazine | < 20 |
| Fluperlapine | > 100 |
| Melperone | > 100 |
This table presents the binding affinities of several atypical and typical antipsychotic drugs for the cloned rat D4 dopamine receptor. Data sourced from a comparative study. nih.gov
The nature of the tricyclic system and the substituents on it have a substantial effect on the binding affinity of these compounds for dopaminergic sites. researchgate.net Therefore, the nitro and carboxylic acid groups on this compound would be expected to modulate its interaction with the dopamine D4 receptor compared to the unsubstituted dibenz[b,f]oxepine. Further experimental investigation is necessary to determine the precise binding profile of this compound and its potential as a ligand for the dopamine D4 receptor.
Potential Research Directions and Future Perspectives
Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability
The future synthesis of 3-nitrodibenzo[b,f]oxepine-1-carboxylic acid and its analogs will likely focus on developing more efficient and environmentally benign methodologies. Traditional synthetic routes for the dibenzo[b,f]oxepine core often involve multi-step processes with harsh reaction conditions. researchgate.net Modern approaches are shifting towards greener and more sustainable chemistry.
Key areas for development include:
One-Pot Cascade Reactions: These reactions, which combine multiple synthetic steps into a single operation, offer a promising avenue for improving efficiency and reducing waste. nih.gov
Microwave-Assisted Synthesis: The application of microwave irradiation can significantly reduce reaction times and improve yields in the synthesis of heterocyclic compounds. rasayanjournal.co.in
Solvent-Free and Solid-Support Synthesis: Techniques like ball milling eliminate the need for hazardous solvents, aligning with the principles of green chemistry. tandfonline.comunigoa.ac.in
Catalytic Systems: The exploration of novel catalysts, including copper-assisted and catalyst-free conditions, can lead to more selective and efficient bond formations. nih.gov
| Synthetic Approach | Key Features | Potential Advantages for Dibenzo[b,f]oxepine Synthesis |
| Ullmann Coupling and Ring-Closing Metathesis | A two-step protocol for forming the oxepine ring. nih.gov | Efficient for creating the core scaffold. |
| Intramolecular Nucleophilic Aromatic Substitution (SNAr) | Utilizes electron-withdrawing groups to facilitate ring closure. nih.govmdpi.com | Potentially high yields (88-95%). nih.govmdpi.com |
| McMurry Reaction | Intramolecular reductive coupling of diaryl ethers. mdpi.com | Offers an alternative route to the dibenzo[b,f]oxepine system. |
| Knoevenagel Condensation followed by Ullmann Ether Formation | A two-step process for building the heterocyclic ring. mdpi.com | High-yielding approach. |
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Optimization
A systematic investigation into the structure-activity relationships (SAR) and structure-property relationships (SPR) of this compound is crucial for optimizing its potential therapeutic effects. The nature and position of substituents on the dibenzo[b,f]oxepine scaffold are known to significantly influence biological activity. mdpi.com
Future research should focus on:
Systematic Modification: Synthesizing a library of derivatives with varied substituents at different positions of the dibenzo[b,f]oxepine core to probe the effects on activity.
Influence of Nitro and Carboxylic Acid Groups: Specifically investigating the role of the 3-nitro and 1-carboxylic acid groups on the compound's biological and physicochemical properties.
Correlation of Physicochemical Properties with Biological Activity: Analyzing how properties such as lipophilicity, electronic effects, and steric factors correlate with the observed biological activities to guide the design of more potent and selective compounds.
Advanced Computational Modeling for Mechanism Prediction and Lead Optimization
In silico methods are powerful tools for accelerating the drug discovery process. Advanced computational modeling can provide valuable insights into the potential mechanisms of action of this compound and guide the optimization of lead compounds.
Key computational approaches include:
Molecular Docking: Predicting the binding orientation and affinity of the compound to various biological targets. nih.govnih.gov Studies on related dibenzo[b,f]oxepine derivatives have explored their interaction with the colchicine (B1669291) binding site of tubulin. nih.govmdpi.com
Density Functional Theory (DFT) Calculations: Determining the optimal three-dimensional structure and electronic properties of the molecule, which are crucial for understanding its reactivity and interactions. nih.govresearchgate.net Calculations have shown that the dibenzo[b,f]oxepine scaffold is not planar and adopts a basket-like conformation in solution. nih.gov
Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate the chemical structure of compounds with their biological activity to predict the potency of novel derivatives.
Exploration of New Biological Targets and Mechanisms of Action in Diverse Disease Models
While tubulin is a known target for some dibenzo[b,f]oxepine derivatives, future research should aim to identify novel biological targets and elucidate the detailed mechanisms of action of this compound in various disease models. nih.gov
Potential areas of exploration include:
Anticancer Research: Investigating the compound's effects on different cancer cell lines and its potential to overcome drug resistance. mdpi.comresearchgate.net The antiproliferative activity of related compounds has been linked to their ability to disrupt the microtubular cytoskeleton. researchgate.net
Neurodegenerative Diseases: Evaluating the neuroprotective potential of the compound in models of Alzheimer's and Parkinson's disease. nih.goviupac.org Some synthetic dibenzo[b,f]oxepines have shown promise as neurorescuing agents. iupac.org
Other Therapeutic Areas: Exploring the compound's activity in models of inflammation, infectious diseases, and other conditions where dibenzo[b,f]oxepine derivatives have shown potential.
| Potential Biological Target | Therapeutic Area | Rationale based on Dibenzo[b,f]oxepine Derivatives |
| Tubulin | Cancer | Inhibition of microtubule polymerization. nih.govmdpi.com |
| Dopamine (B1211576) D-4 Receptor | Antipsychotic | Blocking of dopamine receptors. nih.gov |
| Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) | Neurodegenerative Diseases | Putative target for neurorescuing effects. iupac.org |
| Angiotensin II Receptors | Hypertension | Potential for blood pressure regulation. mdpi.com |
Integration with Advanced Delivery Systems for Targeted Research Applications
The efficacy of a therapeutic agent can be significantly enhanced by its targeted delivery to the site of action. Integrating this compound with advanced drug delivery systems could improve its therapeutic index and reduce potential off-target effects.
Future research directions in this area include:
Nanoparticle-Based Delivery: Encapsulating the compound in nanoparticles, such as liposomes or polymeric nanoparticles, to improve its solubility, stability, and bioavailability.
Targeted Drug Delivery: Conjugating the compound to targeting moieties, such as antibodies or peptides, to direct it specifically to diseased cells or tissues.
Stimuli-Responsive Systems: Developing delivery systems that release the compound in response to specific stimuli present in the disease microenvironment, such as pH or enzymes.
Multi-omics Approaches to Understand Cellular Responses to Compound Exposure
To gain a comprehensive understanding of the cellular effects of this compound, a multi-omics approach is essential. This involves the integrated analysis of various "omes," such as the genome, transcriptome, proteome, and metabolome. researchgate.net
Key multi-omics strategies include:
Transcriptomics (RNA-Seq): Analyzing changes in gene expression in response to compound treatment to identify affected cellular pathways.
Proteomics: Studying alterations in protein expression and post-translational modifications to understand the compound's impact on cellular function.
Metabolomics: Investigating changes in the metabolic profile of cells to reveal the compound's effects on cellular metabolism.
Integrative Analysis: Combining data from multiple omics platforms to construct a holistic view of the compound's mechanism of action and to identify potential biomarkers of response. ahajournals.org
By systematically pursuing these research directions, the scientific community can unlock the full therapeutic potential of this compound and pave the way for the development of novel and effective treatments for a range of diseases.
Q & A
Q. What are the recommended synthetic routes for 3-nitrodibenzo[b,f]oxepine-1-carboxylic acid derivatives, and how can reaction purity be optimized?
- Methodological Answer : Retrosynthetic analysis using AI-powered tools (e.g., Template_relevance models) can predict feasible routes for one-step synthesis . For derivatives like HET0016 (N-(2-hydroxyethyl)-3-nitrodibenzo[b,f]oxepine-1-carboxamide), intermediates such as bicyclo[2.2.1]hept-5-ene-2-carboxylic acid derivatives are synthesized via acetylenic ester pathways, with structural validation via IR and H NMR spectroscopy . Purity optimization requires chromatographic techniques (e.g., HPLC) and recrystallization in polar solvents.
Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?
- Methodological Answer :
- IR Spectroscopy : Detect nitro (NO) stretching vibrations at ~1520 cm and carbonyl (C=O) peaks at ~1700 cm .
- H NMR : Identify aromatic protons in the dibenzoxepine ring (δ 7.2–8.1 ppm) and the carboxylic acid proton (δ ~12 ppm) .
- Mass Spectrometry : Confirm molecular weight (e.g., 326.30 g/mol for HET0016) using high-resolution ESI-MS .
Q. What biochemical pathways are targeted by this compound, and what assays confirm its selectivity?
- Methodological Answer : The compound inhibits CYP4A-mediated 20-HETE synthesis, a vasoconstrictor implicated in hypertension and cancer . Selectivity assays include:
- Enzyme Inhibition : Measure IC values against CYP4 isoforms using recombinant enzyme systems.
- Cell-Based Models : Assess anti-angiogenic effects via VEGF/MMP-9 suppression in endothelial cells .
Advanced Research Questions
Q. How can researchers resolve discrepancies between in vitro and in vivo efficacy of this compound in cancer models?
- Methodological Answer : In vitro studies often show potent apoptosis induction (via caspase-3/9 activation), while in vivo efficacy may be limited by poor bioavailability (aqueous solubility: 35.3 µg/mL at pH 7.4) . Strategies include:
- Pharmacokinetic Profiling : Monitor plasma half-life and tissue distribution using radiolabeled analogs.
- Nanoparticle Formulation : Use liposomal encapsulation to enhance solubility and tumor targeting .
Q. What computational strategies predict interactions between this compound and CYP4A isoforms?
- Methodological Answer :
- Molecular Docking : Simulate binding affinities to CYP4A active sites using software like AutoDock Vina.
- MD Simulations : Analyze stability of ligand-enzyme complexes over 100 ns trajectories to identify critical residues (e.g., heme-binding regions) .
- QSAR Models : Corrogate nitro and carboxylic acid substituents with inhibitory potency using datasets from PubChem .
Q. How can researchers address the compound’s solubility limitations in pharmacokinetic studies?
- Methodological Answer :
- Salt Formation : Synthesize sodium salts to improve aqueous solubility (e.g., sodium 3-nitrobenzoate derivatives) .
- Prodrug Design : Modify the carboxylic acid group to ester prodrugs, which hydrolyze in vivo to the active form .
- Co-Solvent Systems : Use PEG-400 or cyclodextrin complexes in preclinical formulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
